REACTION_CXSMILES
|
[Br:1][CH:2]([CH2:12][CH2:13]Br)[C:3]([NH:5][CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])=[O:4].[H-].[Na+]>C1C=CC=CC=1.C(OCC)(=O)C>[Br:1][CH:2]1[CH2:12][CH2:13][N:5]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])[C:3]1=[O:4] |f:1.2|
|
Name
|
ethyl 2-(2,4-dibromobutanamido)acetate
|
Quantity
|
2.847 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)NCC(=O)OCC)CCBr
|
Name
|
|
Quantity
|
344 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
8.6 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred an additional 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
before being poured onto ice water
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
washed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated down
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
The mixture of starting dibromide and product
|
Type
|
CUSTOM
|
Details
|
was purified
|
Type
|
WASH
|
Details
|
by eluting through a silica gel column with a 0 to 100% ethyl acetate/heptane gradient
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1C(N(CC1)CC(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 523 mg | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 24.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |